5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: is a complex organic compound characterized by its unique structure, which includes a pyrrole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde with thiourea under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyrimidine derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can be compared with other similar compounds, such as:
2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A precursor in the synthesis of the target compound.
Thiourea: A reagent used in the synthesis of the target compound.
Dihydropyrimidine derivatives: Products formed from the reduction of the target compound.
The uniqueness of This compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-10-6-4-5-7-15(10)21-11(2)8-13(12(21)3)9-14-16(22)19-18(24)20-17(14)23/h4-9H,1-3H3,(H2,19,20,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZOOFFPRFYFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C=C3C(=O)NC(=S)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.